Product packaging for 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene(Cat. No.:CAS No. 101960-34-3)

6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene

Cat. No.: B11924366
CAS No.: 101960-34-3
M. Wt: 111.14 g/mol
InChI Key: RVDICDSZTKWNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a specialized spirocyclic chemical building block of interest in medicinal chemistry and drug discovery. Spirocyclic structures, characterized by two rings connected through a single atom, provide a rigid, three-dimensional framework that is highly valuable for exploring novel chemical space in the design of bioactive molecules . The 4-oxa-5-azaspiro[2.4]hept-5-ene core incorporates both oxygen and nitrogen heteroatoms within a compact spiro system, making it a versatile intermediate for the synthesis of more complex nitrogen-containing heterocycles . Research into similar azaspiro[2.4]heptane derivatives has demonstrated their significant potential as key synthetic intermediates for developing pharmaceuticals, such as protease inhibitors for antiviral therapy . The structural rigidity conferred by the spiro system is particularly useful for creating well-defined pharmacophores and for controlling the conformation of molecules to improve target binding affinity and selectivity . This compound is intended for use by professional researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B11924366 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101960-34-3

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene

InChI

InChI=1S/C6H9NO/c1-5-4-6(2-3-6)8-7-5/h2-4H2,1H3

InChI Key

RVDICDSZTKWNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2(C1)CC2

Origin of Product

United States

Synthetic Methodologies for the 6 Methyl 4 Oxa 5 Azaspiro 2.4 Hept 5 Ene Core and Analogues

Strategies for Spirocyclic Ring Formation

The construction of the spiro[2.4]heptene framework, especially when fused with a heterocyclic ring, requires specialized synthetic approaches. These methods often involve the creation of the cyclopropane (B1198618) ring onto a pre-existing heterocycle or the simultaneous formation of both rings.

Cyclization Reactions in Spiro[2.4]heptene Construction

Cyclization reactions are a cornerstone in the synthesis of heterocyclic and spirocyclic systems. These reactions can be facilitated by various means, including dipolar species, basic conditions, or metal catalysis, each offering distinct advantages in terms of substrate scope and stereochemical control.

1,3-dipolar cycloadditions are powerful pericyclic reactions that form five-membered rings from a 1,3-dipole and a dipolarophile. chesci.com In the context of synthesizing 5-oxa-6-azaspiro[2.4]heptane derivatives, nitrones and nitrile oxides serve as the 1,3-dipole, while alkylidenecyclopropanes act as the dipolarophile.

Nitrones, which are N-alkyl derivatives of oximes, and nitrile oxides, generated in situ from oxime hydrochlorides or other precursors, react with the double bond of alkylidenecyclopropanes in a concerted [3+2] cycloaddition fashion. chesci.comresearchgate.net This reaction typically proceeds with high regioselectivity and stereoselectivity, where the dipole approaches the alkene from the less sterically hindered face. The resulting spiro-isoxazoline or spiro-isoxazolidine ring is fused to the cyclopropane ring at the spiro center. The regiochemistry of the addition is governed by both electronic and steric factors, with frontier molecular orbital (FMO) theory often used to predict the outcome. mdpi.com The reaction of nitrile oxides with unsymmetrically substituted norbornenes, for instance, has been shown to be completely stereoselective, yielding only the exo cycloadducts. researchgate.net

DipoleDipolarophileProduct
NitroneAlkylidenecyclopropane5-Oxa-6-azaspiro[2.4]heptane (isoxazolidine derivative)
Nitrile OxideAlkylidenecyclopropane5-Oxa-6-azaspiro[2.4]hept-6-ene (isoxazoline derivative)

Base-mediated cyclization is a fundamental strategy for the synthesis of various heterocyclic rings. researchgate.net These reactions often involve the deprotonation of an acidic proton to generate a nucleophile, which then attacks an electrophilic center within the same molecule to form a cyclic structure. For instance, the Paal-Knorr pyrrole (B145914) synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, often in the presence of a base, to form a pyrrole ring. researchgate.net

In the context of spiro[2.4]heptene systems, a pre-formed cyclopropane ring bearing appropriate functional groups can undergo base-mediated intramolecular cyclization to form the fused heterocyclic ring. For example, a cyclopropane derivative with a pendant chain containing a nucleophilic group and an electrophilic group can be induced to cyclize upon treatment with a suitable base. The choice of base is crucial and can range from milder options like potassium carbonate to stronger bases like sodium ethoxide, depending on the acidity of the proton to be removed and the reactivity of the electrophile. researchgate.netrsc.org

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. Copper(II) catalysts have emerged as versatile tools in mediating such transformations. beilstein-journals.orgnih.gov

In the synthesis of oxa-azaspiro[2.4]heptenes, a copper(II)-catalyzed MCR could involve, for example, an alkylidenecyclopropane, a source of nitrogen (like an amine or ammonia), and an oxidant. The copper catalyst can activate the substrates and facilitate the cascade of bond-forming events. For instance, copper sulfate (B86663) has been effectively used in the multicomponent synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov The mechanism often involves the in-situ formation of reactive intermediates, such as imines or enamines, which then participate in subsequent cyclization steps. The use of molecular oxygen as a terminal oxidant in copper-catalyzed reactions is also a green and sustainable approach. nih.gov

Application of Donor-Acceptor Cyclopropane (DAC) Chemistry

Donor-acceptor cyclopropanes (DACs) are highly reactive building blocks in organic synthesis. nih.govresearchgate.net The vicinal arrangement of an electron-donating group (donor) and an electron-withdrawing group (acceptor) on the cyclopropane ring polarizes the C-C bond between them, making it susceptible to cleavage under mild conditions, often with a Lewis acid. nih.gov This ring-opening generates a 1,3-dipole that can be trapped by various reagents, leading to the formation of five-membered rings.

The cyclopropanation of alkenes with diazo compounds is a classic and widely used method for the synthesis of cyclopropanes. libretexts.orgnih.gov In the context of spiro[2.4]heptene synthesis, the reaction of an appropriate alkene with a diazo compound can lead to the formation of the desired spirocyclic core.

A particularly interesting variation is the "double methylene (B1212753) transfer" reaction. For example, the reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane (B1218177) has been shown to proceed via a double methylene transfer to afford a benzyl-substituted cyclopropane spiro-fused with isoxazol-5-one. mdpi.com This process involves the initial formation of a pyrazoline intermediate by the [3+2] cycloaddition of the diazo compound to the alkene. Subsequent thermal or photochemical extrusion of dinitrogen from the pyrazoline generates the cyclopropane ring. nih.gov In some cases, a second equivalent of the diazo compound can react before nitrogen extrusion, leading to the incorporation of two methylene units.

The stereochemistry of the cyclopropanation is often preserved from the starting alkene, making it a stereospecific reaction. libretexts.org The use of chiral catalysts, such as rhodium(II) complexes, can enable enantioselective cyclopropanations. acs.org

Starting MaterialReagentKey IntermediateProduct
4-Benzylideneisoxazol-5-oneDiazomethanePyrazolineCyclopropane spiro-fused with isoxazol-5-one
AlkeneDiazo Compound/Rh(II) catalystMetallocarbeneCyclopropane
Comparative Analysis with Alternative Cyclopropanation Strategies (e.g., Corey–Chaykovsky reaction)

The construction of the spiro-fused cyclopropane ring, a key feature of the oxa-azaspiro[2.4]heptene framework, can be achieved through various cyclopropanation methods. A comparative analysis highlights the strategic advantages of different approaches, particularly when contrasted with the well-established Corey–Chaykovsky reaction.

The Corey–Chaykovsky reaction, which typically utilizes sulfur ylides, is a reliable and widely used method for synthesizing donor-acceptor cyclopropanes (DACs) spiro-fused with heterocycles. acs.orgmdpi.com For instance, the reaction of benzylideneisoxazol-5-ones with dimethylsulfonium phenacylide effectively yields cyclopropanes spiro-fused with isoxazol-5-ones. mdpi.com This methodology has been extended to domino and sequential one-pot reactions, providing direct access to a variety of spirocyclopropyl oxindoles. acs.org Furthermore, the aza-Corey–Chaykovsky variant enables the synthesis of chiral spiro-aziridine oxindoles, demonstrating its utility in stereoselective synthesis. acs.orgmdpi.com

Alternative strategies, such as the use of diazo compounds, offer different reaction pathways and outcomes. The reaction of 4-(4-methylbenzylidene)-3-phenylisoxazol-5-one with diazomethane proceeds via a double methylene transfer, resulting in a benzyl-substituted cyclopropane spiro-fused to the isoxazol-5-one. mdpi.com This contrasts with the single methylene transfer typical of many cyclopropanation reactions. The proposed mechanism involves the initial formation of an unstable tolyl-substituted cyclopropane, which undergoes C–C bond cleavage to form a 1,3-dipole, followed by a hydride shift and a second cyclopropanation to yield the more stable final product. mdpi.com

This comparison underscores a critical aspect of synthetic design: the choice of cyclopropanation reagent and strategy directly influences the structure and complexity of the resulting spirocycle.

Table 1: Comparison of Cyclopropanation Strategies for Spirocycle Synthesis

Feature Corey–Chaykovsky Reaction Diazomethane Cyclopropanation
Reagent Sulfur Ylides (e.g., dimethylsulfonium methylide) Diazomethane (CH₂N₂)
Typical Substrate Carbonyl compounds, imines, Michael acceptors (e.g., benzylideneisoxazol-5-ones) Alkenes (e.g., ethylideneisoxazol-5-one intermediate)
Mechanism Nucleophilic addition of ylide followed by intramolecular Sₙ2 displacement. 1,3-dipolar cycloaddition or methylene transfer. Can involve rearrangements. mdpi.com
Key Advantages Reliable, high yields, applicable to asymmetric synthesis (aza-Corey-Chaykovsky). acs.orgacs.org Access to different substitution patterns through rearrangement pathways. mdpi.com

| Reported Application | Synthesis of spirocyclopropyl oxindoles and spiro-fused isoxazolones. acs.orgmdpi.com | Synthesis of benzyl-substituted cyclopropane spiro-fused with isoxazol-5-one. mdpi.com |

Palladium-Catalyzed Spirocyclopropanation for Oxa/Azaspiro[2.4]heptane Synthesis

Palladium catalysis offers a powerful and direct route for constructing oxa/azaspiro[2.4]heptane skeletons. A recently developed method utilizes a palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles. nih.gov This strategy provides a straightforward pathway to novel gem-difluorinated spirocyclic compounds, specifically 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes. nih.gov

The reaction's scope is broad, accommodating various functional groups by extending to substrates like styrenes, acrylic esters, and acrylamides. nih.gov This versatility allows for the installation of different heteroatoms and functional handles onto the spirocyclic framework, which can then be converted into other potentially bioactive compounds. nih.gov Mechanistic studies indicate a competition between the desired spirocyclopropanation and a β-F elimination pathway from the π-allylpalladium zwitterionic intermediate. nih.gov This catalytic approach is distinct from traditional methods and expands the toolbox for creating structurally diverse spiro-heterocycles.

Another related strategy involves the enantioselective palladium-catalyzed allylic alkylation, which has been successfully used to generate all-carbon quaternary stereogenic spirocenters, showcasing the power of palladium in complex spirocycle synthesis. nih.gov

Functional Group Transformations and Derivatization Strategies

Once the core oxa-azaspiro[2.4]heptene scaffold is assembled, subsequent functional group transformations and derivatizations are crucial for generating molecular diversity and tuning properties. A key strategy involves modification of the nitrogen atom within the heterocyclic ring.

For the related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione system, N-alkylation has been shown to be a highly effective method for introducing a wide range of substituents. nih.gov This transformation allows for the systematic variation of the group attached to the nitrogen, which can be pivotal for exploring structure-activity relationships. Furthermore, by introducing a terminal alkyne via N-alkylation, the scaffold is primed for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions. nih.gov This allows for the efficient conjugation of the spirocycle to other complex molecules, such as triazoles, through a one-pot protocol. nih.gov

Another important strategy involves the cleavage of protecting groups used during the synthesis. For example, in the asymmetric synthesis of chiral spiro-aziridine oxindoles, a tert-butanesulfinyl (tBuS(O)) group is often used as a chiral auxiliary. mdpi.com This group can be easily removed under mild acidic conditions to furnish the free N-H aziridine, revealing a functional group that can be used for further derivatization. mdpi.com These strategies highlight the modularity of spiro-heterocycle synthesis, where the core can be built and then decorated to achieve specific molecular targets.

Multi-step Synthesis Design and Yield Optimization

The efficient construction of complex molecules like oxa-azaspiro[2.4]heptenes relies on strategic multi-step synthesis design and rigorous yield optimization of key steps. A representative synthetic plan often involves the sequential formation of the heterocyclic ring and the spiro-fused cyclopropane.

One such multi-step approach for the analogous 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones involves three main stages:

Amide Formation: Condensation of a substituted phenol (B47542) (like 4-aminophenol) with an α-hydroxy acid (like glycolic acid) to form an N-(hydroxyphenyl)acetamide precursor. nih.gov

Oxidative Cyclization: A crucial metal-catalyzed oxidative cyclization of the amide to construct the spiro-dione core. nih.gov

Derivatization: Subsequent modification, such as N-alkylation, to produce a library of final compounds. nih.gov

Table 2: Optimization of Oxidative Cyclization for Spiro-dione Formation

Catalyst Oxidant Yield of Spiro-dione (10a) Reference
Cu[(CH₃CN)₄ClO₄] PhI(OAc)₂ 75% nih.gov

Stereoselective and Asymmetric Synthesis of Oxa-Azaspiro[2.4]heptene Scaffolds

The synthesis of spirocyclic scaffolds with specific three-dimensional arrangements is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. The construction of the oxa-azaspiro[2.4]heptene framework often involves the creation of a quaternary stereocenter at the spiro-position, which presents a significant synthetic challenge. rsc.orgresearchgate.net

Various strategies have been developed to control the stereochemical outcome of these syntheses. Organocatalysis has emerged as a powerful tool. For example, asymmetric [4+2] cycloaddition reactions between methyleneindolinones and suitable 1,4-dipole synthons, catalyzed by chiral secondary amines, can produce chiral spiro-oxindole scaffolds with excellent diastereoselectivity and good enantioselectivity. nih.gov

Transition metal catalysis also plays a crucial role. Enantioselective palladium-catalyzed reactions, such as the allylic alkylation of prochiral nucleophiles, provide a robust method for asymmetrically synthesizing spirocycles with all-carbon quaternary stereocenters. nih.gov The development of these catalytic enantioselective methods is critical for accessing single enantiomers of complex spirocyclic molecules, which is often a requirement for pharmaceutical applications. researchgate.net

Catalytic Asymmetric Construction of Oxa-Quaternary Carbon Centers

The creation of an enantioenriched oxa-quaternary carbon center—a carbon atom bonded to four different non-hydrogen substituents, one of which is an oxygen—is a formidable challenge in asymmetric synthesis. rsc.orgbohrium.com These structural motifs are prevalent in a wide array of natural products and bioactive compounds, making their stereocontrolled synthesis a high-priority goal for organic chemists. rsc.orgbohrium.com

The difficulty arises from several factors, including the steric hindrance around the prochiral center and the often-reduced reactivity of the necessary precursors. rsc.org Differentiating between the two faces of the prochiral substrate to achieve high enantioselectivity requires a highly organized transition state, which is the goal of asymmetric catalysis. rsc.org

Several powerful catalytic strategies have been developed to address this challenge:

Organocatalytic Desymmetrization: This approach uses small organic molecules as catalysts to selectively react with one of two identical functional groups in a symmetrical molecule, thereby creating a chiral product. This has been successfully applied to the synthesis of spirocyclic oxindoles bearing an all-carbon quaternary stereocenter. rsc.org

Transition Metal Catalysis: Metals like palladium are used with chiral ligands to catalyze reactions such as allylic alkylations. This method allows for the enantioselective formation of a C-C bond at the quaternary center, effectively setting the stereochemistry of the spirocycle. nih.gov

Reactions with Organometallic Reagents: The enantioselective addition of organometallic reagents (e.g., diorganozinc, Grignard reagents) to ketone precursors is a classic method for creating tertiary, and more challengingly, quaternary carbon centers. bohrium.com The choice of chiral ligand is critical for achieving high levels of enantioselectivity.

These advanced catalytic systems are essential for overcoming the hurdles associated with constructing these sterically congested and synthetically valuable stereocenters. rsc.orgbohrium.com

Diastereoselective Synthesis and Chromatographic Separation Techniques

In syntheses that create multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is as important as controlling the absolute configuration (enantioselectivity). Many modern synthetic methods are designed to be highly diastereoselective. For example, the aza-Corey–Chaykovsky reaction of isatin-derived N-tert-butanesulfinyl ketimines can proceed with excellent diastereoselectivity, affording diastereomeric ratios (dr) of 98:2 to greater than 99:1. acs.org Similarly, diastereoselective intramolecular aziridination reactions have been developed to produce structurally diverse 2-oxa-7-azabicyclo[4.1.0]hept-3-enyl carboxylates with high stereochemical control. consensus.appresearchgate.net

Even with highly selective reactions, the separation of minor diastereomers is often necessary to obtain stereochemically pure compounds. Chromatographic techniques are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for diastereomer separation. The choice between normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) is critical, as the retention order of diastereomers can sometimes be reversed between the two methods. researchgate.net The separability is highly dependent on the structural features of the molecules, such as polarity and rigidity. researchgate.net In some cases, derivatizing the molecules with a chiral agent can enhance separation on a standard achiral column. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, particularly for the separation of drug-like compounds. In a comparative study of 258 synthetic diastereomer pairs, gradient non-chiral SFC was found to be more successful than traditional HPLC for achieving separation. nih.gov

The combination of diastereoselective synthesis followed by efficient chromatographic purification is a cornerstone of modern stereocontrolled synthesis, enabling access to single, pure stereoisomers of complex molecules like 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene.

Table 3: Comparison of Chromatographic Techniques for Diastereomer Separation

Technique Stationary Phase Mobile Phase Key Advantages Key Disadvantages Reference
Reversed-Phase HPLC (RP-HPLC) Non-polar (e.g., C18) Polar (e.g., Water/Acetonitrile) Widely applicable, robust. May require long run times for sufficient resolution. researchgate.net researchgate.net
Normal-Phase HPLC (NP-HPLC) Polar (e.g., Silica) Non-polar (e.g., Hexane/Ethyl Acetate) Good for separating less polar or rigid isomers. Sensitive to water content in the mobile phase. researchgate.net

| Supercritical Fluid Chromatography (SFC) | Various (Chiral or Achiral) | Supercritical CO₂ with co-solvents (e.g., Methanol) | Faster separations, lower viscosity, often higher success rate for diastereomers. nih.gov | Requires specialized equipment. | nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Pathways of 6 Methyl 4 Oxa 5 Azaspiro 2.4 Hept 5 Ene

Influence of Spirocyclic Ring Strain on Reactivity

The presence of the spiro-fused cyclopropane (B1198618) ring is a dominant factor in the chemical behavior of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene. Cyclopropanes possess significant ring strain, which thermodynamically drives ring-opening reactions. nih.gov In spiro-activated cyclopropanes, the orthogonal orientation of the cyclopropane moiety with respect to the plane of the activating group, in this case, the dihydrooxazole ring, facilitates the delocalization of negative charge in the transition state of nucleophilic reactions. nih.gov This "spiro-activation" renders the cyclopropane ring susceptible to nucleophilic attack, a key feature of its reactivity. nih.govnih.gov

The fusion of the cyclopropane to a pre-aromatic system can direct the cleavage of an electronically unfavored cyclopropane bond, highlighting the subtle interplay between ring strain and electronic effects in determining reaction outcomes. researchgate.net While direct studies on the title compound are limited, the high reactivity of strained spiroheterocycles, such as 2H-azirines, which are also driven by ring strain, serves as a pertinent analogy.

Primary Reaction Pathways

The principal reaction pathways of this compound are dictated by the interplay of its strained cyclopropane ring and the functionalities within the five-membered heterocyclic ring.

Nucleophilic Substitution Reactions Involving the Azaspiro Structure

Spiro-activated cyclopropanes are known to react with nucleophiles under relatively mild conditions. nih.gov The attack of a nucleophile typically occurs at one of the cyclopropyl (B3062369) carbons, leading to ring opening and the formation of a more stable, functionalized product. In the case of geminal bis(acceptor)-substituted cyclopropanes, thiophenolates have been shown to react via an S_N2-type ring-opening, with the reaction rate being influenced by the nucleophilicity of the attacking species. nih.gov For this compound, nucleophilic attack is anticipated to occur at the cyclopropane ring, driven by the relief of ring strain. The regioselectivity of this attack would be influenced by steric and electronic factors of both the substrate and the incoming nucleophile.

Cycloaddition Reactions at the Endocyclic Double Bond

The endocyclic C=N double bond within the dihydrooxazole ring presents a site for cycloaddition reactions. The synthesis of this compound itself is achieved through a 1,3-dipolar cycloaddition of acetonitrile (B52724) N-oxide with methylenecyclopropane. This reaction yields the target compound along with its regioisomer, 7-methyl-5-oxa-6-azaspiro[2.4]hept-6-ene.

The general principles of cycloaddition reactions, governed by Frontier Molecular Orbital (FMO) theory, suggest that the enamine-like double bond of the title compound could participate in various cycloaddition processes. youtube.com For instance, related oxazole (B20620) derivatives are known to undergo formal [3+2] cycloadditions with nitrosobenzene. While specific cycloaddition reactions for this compound are not extensively documented, its structural features suggest a potential for such transformations, leading to the formation of more complex polycyclic systems.

Functionalization and Modification of the Oxa Group

The oxa-azaspiro scaffold can be chemically modified to introduce diverse functionalities. In related azaspirocyclic systems, the ester or carboxylic acid groups can be reduced to the corresponding hydroxymethyl derivatives using reagents like lithium aluminium hydride. univ.kiev.ua Furthermore, the synthesis of various functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, showcasing the versatility of these scaffolds in incorporating different chemical moieties. univ.kiev.ua Although direct functionalization of the oxa group in the title compound is not detailed in the literature, the established chemistry of related oxa-azaspirocycles suggests that similar transformations would be feasible, allowing for the synthesis of a library of derivatives with tailored properties. univ.kiev.uaresearchgate.netnih.gov

Rearrangement Processes and Their Mechanistic Elucidation

Rearrangement reactions offer a powerful tool for skeletal diversification of complex molecules. For this compound and related systems, rearrangements can be triggered by various stimuli, leading to profound structural changes.

DAST-Promoted Beckmann Rearrangement/Intramolecular Cyclization in Related Systems

The Beckmann rearrangement, a classic acid-catalyzed transformation of an oxime to an amide, is a well-established synthetic method. wikipedia.orgorganic-chemistry.org A notable variant is the Diethylaminosulfur trifluoride (DAST)-promoted Beckmann rearrangement. This has been effectively used for the rearrangement of acyclic ketoximes, which can be followed by intramolecular cyclization to afford heterocyclic products like 2-oxazolines, benzimidazoles, and benzoxazoles. nih.gov

While a direct DAST-promoted Beckmann rearrangement on this compound has not been reported, the reaction has been studied in other spirocyclic systems. For instance, the Beckmann rearrangement of steroidal spirocyclic oximes has been investigated, revealing that the reaction course (rearrangement vs. fragmentation) is dependent on the stereochemistry of the oxime and the reaction conditions. nih.gov The application of DAST or other promoters to a suitable oxime precursor derived from the spirocyclic ketone of the title compound could potentially lead to interesting rearranged products, such as lactams, via the migration of a carbon atom adjacent to the spiro center. The regioselectivity of such a rearrangement would be a key aspect to investigate. rsc.org

Proposed Mechanisms for Unexpected Reactivity and Product Formation

Detailed mechanistic studies on analogues of this compound, such as (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, have revealed pathways involving C-C bond cleavage, the formation of 1,3-dipolar intermediates, and subsequent hydride shifts. mdpi.com These transformations are often driven by the release of ring strain and the formation of stabilized intermediates.

C-C Bond Cleavage and 1,3-Dipole Formation

The reaction of a substituted benzylideneisoxazol-5-one with diazomethane (B1218177) has been shown to yield a spirocyclopropane derivative through a double methylene (B1212753) transfer. mdpi.com A proposed mechanism for the formation of a rearranged product suggests that an initially formed, unstable tolyl-substituted cyclopropane undergoes C-C bond cleavage. mdpi.com This cleavage is facilitated by the effective stabilization of the resulting cationic center by the tolyl group and the anionic center within the isoxazole (B147169) ring, leading to the formation of a 1,3-dipole. mdpi.com The chemistry of such donor-acceptor cyclopropanes is an active area of research due to their utility in synthesizing carbo- and heterocyclic molecules. mdpi.com

The formation of 1,3-dipoles, such as nitrile oxides and carbonyl ylides, is a key step in 1,3-dipolar cycloaddition reactions, which are powerful methods for synthesizing five-membered heterocycles like isoxazolines. wikipedia.orgnih.gov These cycloadditions are valued for their stereospecificity and regioselectivity. wikipedia.org

Hydride Shifts

Following the formation of the 1,3-dipolar intermediate, a hydride shift can occur. mdpi.com A hydride shift is the rearrangement of a hydrogen atom with its pair of electrons to an adjacent carbocation. byjus.commasterorganicchemistry.com This type of rearrangement is energetically driven and will readily occur if it leads to a more stable carbocation. byjus.commasterorganicchemistry.com For instance, a secondary carbocation will rearrange to a more stable tertiary carbocation via a hydride shift. byjus.com In the proposed mechanism for the formation of the rearranged spirocyclopropane, the 1,3-dipole undergoes a hydride shift to form an ethylideneisoxazol-5-one intermediate, which then undergoes a subsequent cyclopropanation. mdpi.com

The propensity for hydride shifts is a common feature in reactions involving carbocation intermediates and is a key factor in determining the final product distribution. masterorganicchemistry.comlibretexts.org

Mechanistic Pathway Summary

The following table outlines the proposed mechanistic steps for the unexpected reactivity observed in a close analogue of this compound.

StepDescriptionIntermediate
1Formation of an unstable spirocyclopropane derivative.Tolyl-substituted cyclopropane
2C-C bond cleavage of the cyclopropane ring.1,3-dipole
3Hydride shift within the 1,3-dipolar intermediate.Ethylideneisoxazol-5-one
4Subsequent cyclopropanation to yield the final product.Benzyl-substituted cyclopropane

This proposed mechanism is based on the study of (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one and serves as a model for the potential reactivity of this compound. mdpi.com

Structural Elucidation and Spectroscopic Characterization of 6 Methyl 4 Oxa 5 Azaspiro 2.4 Hept 5 Ene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determinationmdpi.commdpi.comnih.gov

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, it is possible to map the complete atomic connectivity and deduce the stereochemical relationships within the 6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene framework and its analogues. mdpi.comnih.gov

¹H NMR and ¹³C NMR Spectral Analysismdpi.compressbooks.pub

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each hydrogen and carbon atom in a molecule. The chemical shift (δ) of a nucleus is indicative of its electronic environment, while the coupling constants (J) between nuclei reveal information about the connectivity and dihedral angles between adjacent atoms.

In the analysis of related spirocyclic compounds, such as (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, distinct signals are observed for each unique proton and carbon. mdpi.com For instance, the protons of the cyclopropane (B1198618) ring typically appear at high field (upfield) due to shielding effects. ipb.pt The methyl group protons on the oxazoline (B21484) ring of the title compound would be expected to appear as a singlet in a characteristic region of the ¹H NMR spectrum.

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom, including quaternary carbons like the spirocenter, which are not visible in the ¹H NMR spectrum. ox.ac.uk Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. ox.ac.uk

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Derivative, (1RS,3SR)-1-(4-methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one in CDCl₃. mdpi.com

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Chemical Shift (δ, ppm) Carbon Type
7.55–7.51m177.3C=O
7.48–7.44m167.0C=N
7.14d, J = 7.9136.3Quaternary C
7.08d, J = 7.9135.8Quaternary C
3.16qd, J = 14.9, 7.1131.3CH (aromatic)
2.49–2.42m129.5CH (aromatic)
2.37–2.34m129.2CH (aromatic)
2.34s35.4CH₂
2.04dd, J = 8.8, 5.131.8CH
30.8Spiro C
26.2CH
21.0CH₃

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Assignmentmdpi.comnih.govox.ac.uk

While 1D NMR spectra provide essential data, complex molecules often exhibit overlapping signals that complicate direct interpretation. Two-dimensional (2D) NMR experiments are powerful tools for resolving these ambiguities by correlating signals across different dimensions.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. ox.ac.uk It is highly effective for tracing out the proton connectivity within individual spin systems, such as the protons on the cyclopropane and oxazoline rings of the spiro-framework. nih.govox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ox.ac.uk It is invaluable for assigning carbon resonances based on their known proton assignments. The HSQC spectrum can also help to resolve overlapping proton signals by spreading them out along the ¹³C chemical shift axis. ox.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is crucial for assembling the complete molecular skeleton by connecting different spin systems. nih.govipb.pt For this compound, HMBC would be essential to confirm the connectivity between the protons on the cyclopropane ring and the spiro carbon, as well as the linkage between the methyl group and the C6 carbon of the oxazoline ring. nih.gov

Solvent Dependence Studies and Intramolecular Interactions in Related Compoundsipb.ptpitt.edu

The choice of deuterated solvent can influence the chemical shifts of NMR signals. pitt.edu Comparing spectra recorded in different solvents (e.g., CDCl₃, DMSO-d₆, toluene-d₈) can help to resolve overlapping multiplets and provide insights into solute-solvent interactions. The chemical shift of protons involved in hydrogen bonding, for example, is often highly dependent on the solvent and temperature. pitt.edu

Furthermore, NMR techniques can probe intramolecular interactions that define a molecule's preferred conformation in solution. The Nuclear Overhauser Effect (NOE) experiment reveals through-space proximity between protons, regardless of whether they are connected through bonds. This information is critical for establishing the relative stereochemistry of substituents on the spirocyclic framework. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Compositionmdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. mdpi.com This precision allows for the determination of a molecule's elemental composition.

For this compound, the molecular formula is C₆H₉NO. echemi.comcymitquimica.com HRMS can confirm this composition by providing an experimental mass that matches the calculated exact mass (111.06841 Da) within a very narrow tolerance (typically < 5 ppm). echemi.com This capability allows for the unambiguous differentiation of the target compound from other isomers or molecules with the same nominal mass. In studies of related spirocycles, HRMS is routinely used to confirm the identity of newly synthesized compounds. mdpi.commdpi.com

Table 2: Molecular Formula and Mass Data for this compound

PropertyValueSource
Molecular FormulaC₆H₉NO echemi.comcymitquimica.com
Molecular Weight111.14 g/mol echemi.com
Calculated Exact Mass111.068413911 Da echemi.com

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Stereochemistrymdpi.commdpi.comrsc.org

Single-crystal X-ray diffraction is the most powerful method for the definitive determination of a molecule's three-dimensional structure in the solid state. This technique provides precise coordinates for each atom in the crystal lattice, from which exact bond lengths, bond angles, and torsion angles can be calculated. mdpi.commdpi.com

For spirocyclic systems, X-ray analysis confirms the connectivity and reveals the precise geometry of the fused rings, including the planarity or puckering of the heterocyclic ring and the strain within the cyclopropane ring. mdpi.comrsc.org In studies of related oxazaspiro compounds, X-ray crystallography has been used to confirm the structure of newly synthesized molecules, providing unequivocal proof of their constitution and relative stereochemistry. mdpi.comnih.gov The results of the analysis can reveal key structural parameters, as illustrated by the data for related compounds. mdpi.com

Absolute Configuration Determinationmdpi.commdpi.com

For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray diffraction can be used to determine the absolute configuration of all stereocenters. The spiro carbon atom in many substituted azaspiro[2.4]heptane derivatives is a stereocenter. By analyzing the anomalous dispersion effects of the scattered X-rays, the absolute stereochemistry (R or S) can be assigned. mdpi.com This is often quantified by the Flack parameter, where a value close to zero for a given configuration confirms the assignment. This method was used to confirm the (1RS,3SR)-diastereomeric structure of a related spirocyclopropane. mdpi.com

Conformational Analysis in the Crystalline State

The precise three-dimensional arrangement of atoms in a molecule in its crystalline form is determined through single-crystal X-ray diffraction. This powerful analytical technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule.

A relevant example is the crystal structure of spiro[cyclopropane-1,3'-indolin]-2'-one. nih.gov In this molecule, a cyclopropane ring and an indolin-2-one ring system share a spiro carbon atom. X-ray analysis revealed that the two ring systems are nearly perpendicular to each other, with a dihedral angle of 87.65 (17)°. nih.gov This orthogonal arrangement is a common feature in many spirocyclic systems as it minimizes steric hindrance between the two rings.

In the case of this compound, the spiro atom is a carbon shared between a cyclopropane ring and a 4,5-dihydroisoxazole ring. It is anticipated that these two rings would also adopt a largely perpendicular orientation in the crystalline state to alleviate steric strain.

Table 1: Representative Crystallographic Data for a Spirocyclic Compound

Parameter Value
Compound Name Spiro[cyclopropane-1,3'-indolin]-2'-one
Molecular Formula C₁₀H₉NO
Crystal System Orthorhombic
a (Å) 7.4348 (6)
b (Å) 14.0589 (11)
c (Å) 15.6401 (16)
Dihedral Angle (°) 87.65 (17)

Data sourced from a study on Spiro[cyclopropane-1,3'-indolin]-2'-one. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint".

For this compound, the key functional groups expected to show characteristic absorption bands in the IR spectrum include the carbon-nitrogen double bond (C=N) of the isoxazoline (B3343090) ring, the carbon-oxygen single bond (C-O), and the various carbon-hydrogen bonds (C-H) of the methyl and cyclopropyl (B3062369) groups.

The C=N stretching vibration in 4,5-dihydroisoxazole systems typically appears in the region of 1550–1650 cm⁻¹. libretexts.org The C-O single bond stretching vibration is expected in the 1000-1300 cm⁻¹ range. uniroma1.it The C-H stretching vibrations of the sp³ hybridized carbons in the cyclopropane and methyl groups are anticipated to occur around 2800–3000 cm⁻¹. pressbooks.pub

The region of the IR spectrum below 1400 cm⁻¹ is known as the fingerprint region. maricopa.edu This area contains a complex pattern of absorption bands that are unique to the molecule as a whole, arising from bending and stretching vibrations of the entire molecular skeleton. Comparing the fingerprint region of an unknown sample to that of a known standard can definitively confirm its identity.

Table 2: Characteristic Infrared Absorption Bands for Functional Groups in this compound and its Derivatives

Functional Group Bond Vibration Characteristic Absorption Range (cm⁻¹) Intensity
Isoxazoline Ring C=N Stretch 1550 - 1650 Medium
Ether Linkage C-O Stretch 1000 - 1300 Medium to Strong
Alkyl Groups sp³ C-H Stretch 2800 - 3000 Medium to Strong
Cyclopropane Ring C-H Stretch ~3100 Medium

These are general ranges and the exact position of the bands can be influenced by the specific molecular environment. libretexts.orguniroma1.itpressbooks.pub

Studies on various 4,5-dihydroisoxazole derivatives have utilized FTIR spectroscopy to confirm the presence of these characteristic functional groups, aiding in the structural elucidation of newly synthesized compounds. nih.gov The absence of certain bands, for instance, the broad O-H stretch around 3200-3600 cm⁻¹, can confirm the successful formation of the heterocyclic ring from an oxime precursor.

Theoretical and Computational Chemistry Applied to 6 Methyl 4 Oxa 5 Azaspiro 2.4 Hept 5 Ene

Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates

Density Functional Theory (DFT) has become an indispensable tool in computational organic chemistry for investigating the energetics of reaction pathways and the structures of transient intermediates.

In one such study, the activation energy for the initial N-O bond homolysis was calculated, providing a quantitative measure of the energy required to initiate the reaction cascade. The subsequent steps, involving the opening of the cyclopropane (B1198618) ring and rearrangement to form more stable products like tetrahydropyridones, were also mapped out energetically. The determination of transition state structures and their corresponding energy barriers allows for a detailed understanding of the reaction mechanism and the factors that control product formation. nih.gov

A key finding in the study of related systems is that the stereochemistry of the starting material can significantly influence which of the diastereotopic C-C bonds of the cyclopropane ring is cleaved, thereby dictating the final product. nih.gov This highlights the predictive power of DFT calculations in understanding and guiding stereoselective synthesis.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a means to visualize and quantify various electronic properties, which can be used as reactivity descriptors. For a range of heterocyclic compounds, including those with structures comparable to 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene, DFT has been employed to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. uaeu.ac.ae

The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For instance, in a study on chiral benzimidazole (B57391) derivatives, the HOMO-LUMO gap was calculated to understand their chemical reactivity and stability. nih.gov Similarly, for novel pyrazole-isoxazoline hybrids, DFT calculations were used to elucidate their electronic properties. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For example, in the study of chiral benzimidazoles, MEP analysis was used to predict the most likely sites for nucleophilic and electrophilic attack. nih.gov Such analyses are critical for predicting how a molecule like this compound might interact with other reagents.

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to understand intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net These interactions can have a significant impact on the stability and reactivity of a molecule. For some spiroisoxazoline derivatives, NBO analysis has been used to explore the interactions between different orbitals and lone pairs within the molecules. researchgate.net

Quantum Chemical (QC) Calculations for Mechanistic Insights in Related Spirocyclic Systems

Quantum chemical calculations, a broader category that includes DFT, are instrumental in providing detailed mechanistic insights. For complex multi-step reactions, such as those involving spirocyclic systems, QC methods can trace the entire reaction coordinate, identifying all intermediates and transition states.

In the context of spiro-isoxazoline synthesis via 1,3-dipolar cycloaddition reactions, DFT calculations have been used to explain the regioselectivity of the reaction. nih.govacs.org By calculating the activation energies for the different possible reaction pathways, researchers can predict which regioisomer will be preferentially formed. acs.org For example, in the synthesis of pyrazole-isoxazoline hybrids, the reaction profile was analyzed, confirming a one-step mechanism and explaining the observed regioselectivity. acs.org

Furthermore, computational investigations into the rearrangement of 5-spirocyclopropane isoxazolidines have utilized DFT to rationalize the competitive formation of different products. nih.gov The calculations demonstrated that the reaction is triggered by the homolysis of the N-O bond, followed by cleavage of one of the cyclopropane C-C bonds. nih.gov These mechanistic details, derived from quantum chemical calculations, are invaluable for understanding the reactivity of the spiro[cyclopropane-isoxazoline] motif, which is structurally related to this compound.

Conformational Analysis and Molecular Dynamics Simulations (if applicable to the compound's research)

While specific research on the conformational analysis or molecular dynamics of this compound is not found in the search results, these computational techniques are highly relevant for understanding the three-dimensional structure and flexibility of such spirocyclic compounds.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For a spiro compound, the fusion of the two rings introduces significant conformational constraints. Computational methods can be used to calculate the relative energies of different conformers, providing insight into the molecule's preferred shape.

Molecular dynamics (MD) simulations can provide a dynamic picture of a molecule's behavior over time. While often applied to larger biomolecules, MD simulations can also be used to study the conformational dynamics of smaller organic molecules in different environments, such as in solution. For instance, MD simulations have been used to confirm the stability of complexes formed between hybrid compounds and target proteins. nih.govacs.org Although not directly applied to this compound in the available literature, this method holds the potential to reveal important information about its flexibility and interactions.

Advanced Applications of 6 Methyl 4 Oxa 5 Azaspiro 2.4 Hept 5 Ene in Organic Synthesis and Chemical Biology

Strategic Building Block in Complex Molecule Synthesis

The rigid, three-dimensional framework of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene makes it an attractive starting point for constructing intricate molecular designs that are highly sought after in medicinal chemistry and chemical biology.

Construction of Novel Heterocyclic Scaffolds and Architectures

The synthesis of azaspiro[2.4]heptane derivatives is a key strategy for generating novel heterocyclic scaffolds. The inherent strain in the cyclopropane (B1198618) ring and the reactivity of the isoxazoline (B3343090) moiety can be harnessed for various chemical transformations. Research has demonstrated that related donor-acceptor cyclopropanes spiro-fused with heterocycles are reactive intermediates used for creating complex carbo- and heterocyclic molecules. nih.govtandfonline.commdpi.com The isoxazoline ring, a feature of the title compound, can undergo ring-opening reactions, providing access to a variety of functional groups and enabling the construction of more elaborate structures.

The synthesis of compounds like (1RS,3SR)-1-(4-Methylbenzyl)-7-phenyl-5-oxa-6-azaspiro[2.4]hept-6-en-4-one, a related spiro-fused isoxazolone, highlights methods such as double methylene (B1212753) transfer from diazomethane (B1218177) to create these valuable spirocyclic systems. nih.govmdpi.com These methodologies establish azaspiro[2.4]heptanes as foundational units for building diverse and structurally complex heterocyclic architectures.

Contributions to Diversity-Oriented Synthesis (DOS) of Azaspirocycles

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The azaspiro[2.4]heptane core is an excellent scaffold for DOS. A key approach involves the multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) to produce novel ω-unsaturated dicyclopropylmethylamines. researchgate.net These intermediates are then converted into a range of functionalized azaspirocycles through various cyclization strategies. researchgate.net

This approach allows for the rapid generation of a library of related but structurally distinct molecules from a common precursor, embodying the principles of DOS. The resulting functionalized pyrrolidines, piperidines, and azepines serve as valuable scaffolds for further chemical exploration. researchgate.net

Synthesis StrategyResulting Azaspirocycle
Ring-Closing Metathesis5-Azaspiro[2.4]heptanes
Epoxide Opening5-Azaspiro[2.5]octanes
Reductive Amination5-Azaspiro[2.6]nonanes

This interactive table summarizes synthetic strategies used in the diversity-oriented synthesis of various azaspirocycles.

Scaffold Design for Chemical Probes and Ligands (Focus on chemical utility)

The distinct three-dimensional shape of the azaspiro[2.4]heptane scaffold is a desirable feature for designing chemical probes and ligands that can interact with biological targets with high specificity.

Development of Lead Compounds via Structural Modification

The azaspiro[2.4]heptane framework is not just a theoretical curiosity; it is a validated component in pharmaceutical development. These scaffolds are recognized for their significant potential in chemistry-driven drug discovery. researchgate.net A prominent example is the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, which serves as a crucial building block in the industrial synthesis of Ledipasvir. acs.org Ledipasvir is a potent antiviral agent used to treat hepatitis C virus (HCV) infections. acs.org The spirocyclic core imparts conformational rigidity to the molecule, a property often critical for high-affinity binding to biological targets like the NS5A protein. acs.org This successful application underscores the value of the azaspiro[2.4]heptane core in generating lead compounds through targeted structural modifications.

CompoundApplicationTarget
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidKey intermediate in the synthesis of LedipasvirHepatitis C Virus (HCV) NS5A Protein

This interactive table provides an example of an azaspiro[2.4]heptane derivative used in the development of a major antiviral drug.

Application in DNA-Encoded Library Technology (DELT) for Chemical Space Diversification

DNA-Encoded Library Technology (DELT) is a powerful method for identifying potential drug candidates by screening massive libraries of DNA-tagged compounds. Enriching these libraries with structurally complex and diverse molecules is crucial for finding novel hits. Azaspirocycles are of particular interest for this purpose because their unique three-dimensional structures can explore areas of chemical space that are inaccessible to flatter, more traditional molecules. acs.org

Visible light-mediated photocycloaddition reactions have been developed to synthesize spirocyclic oxazolines on-DNA. acs.org This demonstrates the compatibility of forming such complex scaffolds with the delicate nature of DNA. The incorporation of azaspirocyclic compounds into DNA-encoded libraries is a promising strategy for diversifying the chemical space available for screening, leveraging their recognized ability to modulate the properties of drug-like molecules. acs.org

Potential Contributions to Materials Science (as chemical precursors)

While primarily explored for its utility in medicinal chemistry, the chemical structure of this compound suggests potential applications as a precursor in materials science. The isoxazoline ring is a specific type of oxazoline (B21484) heterocycle. 2-oxazolines are well-established monomers for cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s (PAOx). researchgate.net This class of polymers is gaining significant attention for biomedical applications due to its biocompatibility and tunable properties. nih.govresearchgate.net

The CROP of an oxazoline proceeds via a cationic oxazolinium precursor, leading to the formation of a poly(N-acylethylenimine) backbone. researchgate.net In the case of this compound, the polymerization would be initiated by the ring-opening of the isoxazoline moiety. The spiro-fused cyclopropane and the methyl group would remain as side-chain functionalities on the resulting polymer. These side chains could impart unique physical properties to the material, such as altered hydrophobicity, thermal stability, or self-assembly behavior in solution. This makes the compound a candidate for creating novel functional polymers with potential uses in drug delivery systems, hydrogels, or other advanced materials. nih.gov

Future Directions and Emerging Research Avenues for 6 Methyl 4 Oxa 5 Azaspiro 2.4 Hept 5 Ene Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules like spiroisoxazolines has traditionally relied on methods that may involve transition metal catalysts, hazardous reagents, and multiple steps, which are often not environmentally friendly or atom-economical. nih.gov Consequently, a major thrust of future research is the development of green and sustainable synthetic protocols.

A significant innovation in this area is the development of transition-metal-free, catalytic methods for spiroisoxazoline synthesis. acs.org One such protocol enables the direct synthesis of spiroisoxazolines from aryl (thio)ethers or (thio)phenols in a single step through an oximation/dearomatization cascade. acs.org This methodology is notable for its use of air as a sustainable oxidant and sodium nitrite (B80452), which serves a dual role as both a hydroxylamine (B1172632) source and a precatalyst for aerobic dearomatization. acs.org The reaction proceeds under mild conditions, demonstrates a broad substrate scope, and offers high yields, highlighting its potential for scalable and environmentally benign production. acs.org

Future research will likely expand on these principles, exploring other green reaction conditions and catalysts. Inspired by green approaches for other heterocycles, potential innovations could include the use of ionic liquids as recyclable solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, or reactions conducted "on-water," which can accelerate reaction rates. nih.gov The development of solid-supported acid catalysts, such as sulfonated mesoporous silica, offers another avenue, providing easily recoverable and reusable catalysts that minimize waste. nih.gov

Aspect Conventional Synthesis Green/Sustainable Innovation Anticipated Benefits
Catalyst Often relies on transition metals. nih.govTransition-metal-free; e.g., sodium nitrite as a precatalyst. acs.orgReduced cost, lower toxicity, easier purification.
Oxidant May use toxic or stoichiometric oxidants. nih.govUtilizes air (aerobic oxidation). acs.orgHigh sustainability, low cost, water as the only byproduct.
Solvent Often uses volatile organic compounds (VOCs).Exploration of ionic liquids, water, or solvent-free conditions. nih.govReduced environmental impact, improved safety.
Efficiency Can involve multiple steps and protection/deprotection sequences.One-pot cascade reactions. acs.orgIncreased atom economy, reduced waste, lower costs.
Energy Conventional heating.Microwave-assisted or room-temperature reactions. nih.govFaster reaction times, lower energy consumption.

Unveiling Novel Reactivity and Transformation Pathways

Beyond its synthesis, the reactivity of the 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene scaffold is a fertile ground for investigation. Understanding and exploiting the inherent reactivity of the isoxazoline (B3343090) ring can lead to the creation of a diverse range of new molecular architectures. The N-O bond within the isoxazoline ring is a key functional group that can be selectively cleaved to yield valuable synthetic intermediates. nih.gov

For instance, spiroisoxazolines can undergo reductive cleavage of the N–O bond using reagents like zinc powder in the presence of ammonium (B1175870) chloride, successfully affording functionalized allylic alcohols. nih.gov Furthermore, the scaffold's reactivity can be guided by specific catalysts to achieve different outcomes. A cobalt-catalyzed rearrangement of a 4-isoxazoline has been shown to produce an enamide, rather than the alternative ring-contraction product, an acylaziridine. nih.gov Another novel transformation involves the reaction of a related isoxazol-5-one with diazomethane (B1218177), which proceeds through a proposed unstable cyclopropane (B1198618) intermediate that rearranges to form a different, stable spirocyclic system. mdpi.comresearchgate.net

Future work will focus on discovering new selective transformations. This could include exploring photochemical reactions, ring-expansion methodologies, or asymmetric transformations that control the stereochemistry of the products. Unveiling these pathways will significantly enhance the utility of this compound as a versatile building block in organic synthesis.

Transformation Type Reagents/Conditions Product Class Significance
Reductive N-O Bond Cleavage Zinc powder, NH₄Cl, 75 °C nih.govAllylic Alcohol nih.govAccess to acyclic structures with preserved stereocenters.
Catalytic Rearrangement Co₂(CO)₈, MeCN nih.govEnamide nih.govSelective formation of valuable nitrogen-containing functionalities.
Intramolecular Cyclization Base, followed by methylation nih.govFused Polycyclic Systems nih.govConstruction of complex, multi-ring scaffolds from a single precursor.
Double Methylene (B1212753) Transfer Diazomethane (CH₂N₂) mdpi.comRearranged Spirocyclopropane mdpi.comUnexpected pathway leading to novel strained ring systems.

Integration of Advanced Machine Learning and AI in Reaction Prediction and Design

The complexity of organic synthesis presents a significant challenge for chemists in planning and executing reaction sequences. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to navigate this complexity. nih.govrjptonline.org These technologies can accelerate the discovery and optimization of synthetic routes for molecules like this compound.

For the specific chemistry of this compound, ML models can be trained to predict the success of various transformations. Δ-learning models can predict reaction properties like activation energies with high accuracy at a low computational cost by learning to correct low-level quantum chemistry calculations. rsc.org Deep learning models, including those using long short-term memory (LSTM) architectures, can operate directly on chemical representations like SMILES strings to predict reaction products. rsc.org The integration of these AI tools with robotic platforms points toward a future of fully autonomous chemical synthesis, where AI designs a synthetic route and a robot executes it, dramatically accelerating the design-make-test-analyze cycle. nih.govresearchgate.net

| AI/ML Application | Description | Potential Impact on Spiroisoxazoline Chemistry | | :--- | :--- | :--- | :--- | | Retrosynthesis Planning | AI algorithms (e.g., in platforms like Synthia, IBM RXN) suggest disconnections to design synthetic routes from simple precursors. chemcopilot.com | Proposing novel, efficient, and cost-effective synthetic pathways to this compound and its derivatives. | | Forward Reaction Prediction | Deep learning models predict the products of a given set of reactants and reagents. rsc.org | Accurately forecasting the outcomes of novel transformations, preventing failed experiments and saving resources. | | Reaction Condition Optimization | ML models analyze datasets to recommend optimal solvents, catalysts, and temperatures for a desired transformation. pharmaphorum.com | Fine-tuning green and sustainable synthesis protocols for higher yields and selectivity. | | Property Prediction | Δ-learning models predict quantum mechanical properties like activation energies, accelerating the characterization of reaction pathways. rsc.org | Rapidly screening potential new reactions for thermodynamic and kinetic feasibility before attempting them in the lab. |

Expansion of Chemical Space through Diversification Strategies

Chemical space—the vast, multidimensional space of all possible molecules—is estimated to contain at least 10⁶⁰ compounds. nih.gov A key goal in modern chemistry is to explore new regions of this space to find molecules with novel functions. The rigid, sp³-rich scaffold of this compound makes it an excellent starting point for diversification, as a higher proportion of sp³ centers is correlated with greater success in drug development. csmres.co.uk

Diversification strategies aim to take a core scaffold and systematically adorn it with a wide array of functional groups and structural motifs. One powerful approach is Diversity-Oriented Synthesis (DOS), which deliberately creates libraries of structurally complex and diverse compounds from a common intermediate. csmres.co.uk The this compound core could be a central building block in a DOS campaign.

Specific chemical strategies for diversification include:

Functionalization of the Core: Applying reactions like alkylative pyridine (B92270) dearomatization, followed by transformations such as Diels-Alder reactions, can introduce significant structural complexity, as has been demonstrated on related spirooxindole systems. beilstein-journals.org

Photochemical Methods: The photochemistry of related isoxazoline systems has been harnessed to engage in intermolecular coupling reactions, leading to the synthesis of complex, sp³-rich azaspiro-bicyclo-heptanes for use in DNA-encoded libraries (DELs). rsc.org This highlights a cutting-edge method for generating unique molecular architectures.

Combinatorial Library Synthesis: By developing robust reactions around the spiroisoxazoline core, large libraries can be generated by combining the core with a wide array of building blocks, effectively expanding into new regions of chemical space. nih.govyoutube.com

| Diversification Strategy | Methodology | Example Application/Concept | | :--- | :--- | :--- | :--- | | Diversity-Oriented Synthesis (DOS) | Utilizes a common starting material and branching pathways to create a library with high scaffold diversity. csmres.co.uk | Using the spiroisoxazoline core to build a library of compounds with varied ring systems and stereochemistry. | | Late-Stage Functionalization | Modifies a complex molecule in the final steps of a synthesis. | Applying reactions like C-H activation or cross-coupling to the this compound scaffold. | | Photochemical Coupling | Uses visible light to trigger reactions between the isoxazoline ring and other molecules, such as alkenes. rsc.org | Creating novel and complex spiro-bicyclic systems suitable for advanced screening libraries like DELs. rsc.org | | Multi-component Reactions | Combines three or more starting materials in a single reaction vessel to rapidly build molecular complexity. | Designing a one-pot reaction that incorporates the spiroisoxazoline motif with other diverse building blocks. |

Role in Advanced Chemical Biology Tool Development (emphasizing chemical design and synthesis)

The unique structural properties of spiroisoxazolines make them highly attractive scaffolds for the development of chemical biology tools, which are molecules designed to probe biological systems. The incorporation of a rigid spiro-ring can reduce the conformational entropy penalty upon binding to a protein target, potentially leading to higher binding affinity and selectivity. nih.gov

The design and synthesis of spiroisoxazoline-based molecules have already yielded potent and selective bioactive agents. For example, spiroisoxazoline derivatives containing an indanone moiety have been designed and synthesized as selective inhibitors of the COX-2 enzyme, with potential applications as anticancer agents. nih.gov Molecular docking studies for these compounds revealed key interactions between the spiroisoxazoline ring and the enzyme's active site. nih.gov In another application, novel steroidal 16-spiroisoxazolines have been synthesized and shown to possess antiproliferative activity against several human cancer cell lines. nih.gov

Future research in this area will focus on designing and synthesizing derivatives of this compound as novel chemical probes and therapeutic leads. By leveraging the diversification strategies outlined previously, chemists can create libraries of spiroisoxazoline-based compounds for high-throughput screening. The synthetic accessibility of the core, combined with its favorable structural properties, makes it an ideal starting point for developing tools to study new biological targets or to create next-generation therapeutics with improved properties, such as enhanced metabolic stability, as demonstrated in related spiro-heterocyclic systems. nih.gov

Bioactive Spiroisoxazoline Class Biological Target/Activity Design Principle
Indanone-Spiroisoxazolines Selective COX-2 Inhibition; Anticancer nih.govThe spiroisoxazoline scaffold provides a rigid core for orienting functional groups to fit the enzyme active site. nih.gov
Steroidal 16-Spiroisoxazolines Antiproliferative Activity nih.govFusing the isoxazoline ring to a steroid backbone creates hybrid molecules with potential to interact with steroid receptors or other pathways. nih.gov
Araplysillins (Natural Products) ATPase Inhibition mdpi.comNaturally occurring spiroisoxazolines that serve as inspiration for the synthesis of new bioactive compounds.
Psammaplysin A (Natural Product) Cytotoxicity acs.orgA complex dihydrooxepine-spiroisoxazoline natural product whose total synthesis paves the way for creating analogs for bioactivity studies. acs.org

Q & A

Q. What are the standard synthetic routes for 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene, and how are intermediates validated?

The compound is synthesized via multi-step protocols involving spirocyclic precursors. For example, analogous spiro compounds are prepared using reagents like 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]aniline and coupling agents under reflux conditions. Intermediate validation employs LCMS (e.g., m/z 861.4 [M+H]<sup>+</sup>) and HPLC (retention time: 1.40 minutes under SMD-TFA05 conditions) to confirm purity and structural integrity .

Q. Which analytical techniques are critical for characterizing this spiro compound?

Key methods include:

  • LCMS : To verify molecular weight and detect impurities (e.g., m/z 861.4 [M+H]<sup>+</sup>).
  • HPLC : For purity assessment using reverse-phase columns (e.g., Chromolith®) under acidic conditions.
  • NMR : To resolve spirocyclic stereochemistry and confirm methyl/oxa-aza substituents .

Q. How should researchers handle stability challenges during storage?

Refer to safety data sheets (SDS) for guidance:

  • Store at 2–8°C in inert atmospheres to prevent hydrolysis.
  • Avoid exposure to moisture or oxidizing agents.
  • Monitor decomposition via TGA/DSC to identify thermal degradation thresholds (e.g., decomposition at >150°C) .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed syntheses of spiro derivatives?

  • Solvent selection : THF improves yields (81%) compared to DCE (12%) due to better ligand-catalyst coordination.
  • Catalyst systems : Use Pd(allyl)Cl2 with XPhos (10 mol%) to enhance regioselectivity in ring-opening reactions.
  • Temperature : Maintain 60°C to balance reaction rate and side-product formation .

Q. What methodologies resolve contradictions in reported stability or reactivity data?

  • Orthogonal analysis : Combine HPLC, LCMS, and X-ray crystallography (e.g., spiro[2.4]heptane derivatives) to confirm structural consistency.
  • Forced degradation studies : Expose the compound to UV light, acidic/basic conditions, and elevated temperatures to identify degradation pathways .

Q. How does the spirocyclic architecture influence biological activity or catalytic applications?

  • Steric effects : The spiro[2.4]heptane core imposes conformational constraints, enhancing selectivity in enzyme inhibition (e.g., Pfmrk inhibitors).
  • Electronic effects : The oxa-aza motif modulates electron density, affecting binding affinity in receptor-ligand interactions.
  • Structure-activity relationships (SAR) : Modify substituents (e.g., trifluoromethyl groups) to optimize pharmacokinetic properties .

Q. What advanced techniques elucidate spirocyclic stereochemistry and regioselectivity?

  • X-ray crystallography : Resolve absolute configuration (e.g., 1-Benzyl-5-methoxy-2-azaspiro derivatives).
  • Dynamic NMR : Study ring-flipping dynamics in solution.
  • DFT calculations : Predict regioselectivity in palladium-catalyzed reactions .

Methodological Considerations

  • Data interpretation : Use triangulation (e.g., spectral, chromatographic, and computational data) to validate findings .
  • Controlled experiments : Design studies with internal standards (e.g., deuterated analogs) to minimize analytical variability .
  • Ethical compliance : Adhere to safety protocols (e.g., GHS Category 2A for eye/skin irritation) during handling .

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